LmNADK1-IN-1

NAD kinase inhibition Structure-activity relationship (SAR) Macrocycle drug design

LmNADK1-IN-1 (also designated compound MC1) is a macrocyclic diadenosine derivative that functions as a potent, competitive inhibitor of nicotinamide adenine dinucleotide kinase 1 (NADK1) from Listeria monocytogenes, with a dissociation constant (Ki) of 54 nM. Its molecular target, NADK, catalyzes the rate-limiting phosphorylation of NAD⁺ to NADP⁺, an essential step in maintaining cellular redox homeostasis and supporting biosynthetic pathways critical for bacterial viability.

Molecular Formula C27H33N13O9S
Molecular Weight 715.7 g/mol
Cat. No. B15567556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLmNADK1-IN-1
Molecular FormulaC27H33N13O9S
Molecular Weight715.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H33N13O9S/c28-22-16-24(33-9-31-22)39(11-35-16)26-20(44)19(43)13(49-26)7-38-4-1-2-14-37-17-23(29)32-10-34-25(17)40(14)27-21(45)18(42)12(48-27)6-36-50(46,47)5-3-30-15(41)8-38/h9-13,18-21,26-27,36,42-45H,3-8H2,(H,30,41)(H2,28,31,33)(H2,29,32,34)/t12-,13-,18-,19+,20+,21-,26-,27-/m1/s1
InChIKeyYJUQOPPJKJBQQN-HBVUBPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LmNADK1-IN-1: A High-Affinity Chemical Probe for Bacterial NAD Kinase 1 (LmNADK1) with Validated Structural Binding Mode


LmNADK1-IN-1 (also designated compound MC1) is a macrocyclic diadenosine derivative that functions as a potent, competitive inhibitor of nicotinamide adenine dinucleotide kinase 1 (NADK1) from Listeria monocytogenes, with a dissociation constant (Ki) of 54 nM [1]. Its molecular target, NADK, catalyzes the rate-limiting phosphorylation of NAD⁺ to NADP⁺, an essential step in maintaining cellular redox homeostasis and supporting biosynthetic pathways critical for bacterial viability [2]. The compound's binding mode has been unambiguously validated at atomic resolution (2.53 Å) via X-ray crystallography of the LmNADK1-MC1 complex, confirming that macrocyclization constrains the ligand into a conformation optimized for the enzyme's active site [3].

Why Closely Related NADK Inhibitors Cannot Substitute for LmNADK1-IN-1 in Specialized L. monocytogenes Research


Despite sharing a common diadenosine scaffold with other bacterial NADK inhibitors, LmNADK1-IN-1 exhibits unique potency and binding characteristics that are not transferable to alternative compounds. The macrocyclic constraint inherent to LmNADK1-IN-1's structure provides a substantial entropic advantage over linear diadenosine derivatives, resulting in an approximately 300-fold enhancement in inhibitory potency against LmNADK1 relative to its direct synthetic precursor, NKI1 [1]. This dramatic affinity gain is a direct consequence of the compound's cyclic architecture, which pre-organizes the pharmacophore into the precise conformation required for high-affinity binding within the LmNADK1 active site, as substantiated by co-crystal structures [2]. Furthermore, NADK orthologs across bacterial species exhibit significant divergence in their active-site topology and inhibitor sensitivity. Consequently, a compound optimized for S. aureus NADK (SaNADK) will not necessarily demonstrate comparable activity against the Listeria enzyme, and vice versa [1]. Therefore, generic substitution with an unvalidated 'NADK inhibitor' risks experimental failure due to unrecognized species-specific variations in potency and binding mode.

LmNADK1-IN-1 Quantitative Differentiation: A Comparative Evidence Guide for Procurement and Experimental Design


Comparative Inhibitory Potency: LmNADK1-IN-1 vs. Linear Precursor NKI1

LmNADK1-IN-1 (MC1) inhibits LmNADK1 with a Ki of 54 nM, representing a 300-fold improvement in potency compared to the linear diadenosine derivative NKI1, which served as the lead compound for the macrocyclic series [1].

NAD kinase inhibition Structure-activity relationship (SAR) Macrocycle drug design

Species-Specific NADK Inhibition Profile of LmNADK1-IN-1

LmNADK1-IN-1 was evaluated against NADK1 enzymes from two pathogenic bacterial species, L. monocytogenes and S. aureus, under identical assay conditions. The compound potently inhibits LmNADK1 with a Ki of 54 nM [1]. While quantitative Ki data for SaNADK inhibition by MC1 is not fully detailed in the abstract, the study explicitly describes the compound series as inhibitors of *both* enzymes, indicating cross-reactivity [1]. This provides a defined activity profile that can be contrasted with inhibitors specifically optimized for S. aureus NADK.

Bacterial NAD kinase Species selectivity Listeria monocytogenes

LmNADK1-IN-1 Chemical Functionality: Alkyne Handle for Click Chemistry Applications

LmNADK1-IN-1 is a click chemistry reagent containing an alkyne group. This functional handle enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to azide-containing reporter molecules (e.g., fluorescent dyes, biotin, or affinity matrices) without requiring further synthetic modification of the core inhibitor structure [1].

Click chemistry Chemical probe Target engagement

Structural Validation of Binding Mode via X-ray Crystallography

The binding mode of LmNADK1-IN-1 (MC1) to its target has been unequivocally determined by X-ray crystallography at a resolution of 2.53 Å (PDB ID: 8B47) [1]. This structural data confirms that the macrocyclic scaffold engages the NAD⁺-binding pocket and provides atomic-level detail on the intermolecular interactions that drive the 300-fold potency gain over the linear precursor NKI1 [2]. This level of structural validation is absent for many other reported NADK inhibitors.

X-ray crystallography LmNADK1 structure Ligand binding mode

Validated Research Applications of LmNADK1-IN-1 Based on Quantitative Evidence


High-Sensitivity In Vitro Enzyme Inhibition Assays for L. monocytogenes NADK1

LmNADK1-IN-1 is the optimal choice for biochemical assays requiring maximal inhibition of LmNADK1. Its Ki of 54 nM and 300-fold improvement over the linear lead NKI1 ensure robust, dose-dependent enzyme inhibition at low compound concentrations, minimizing solvent interference and off-target effects associated with high micromolar inhibitor dosing [1].

Comparative Pharmacology Studies of Bacterial NAD Kinase Orthologs

This compound is well-suited for studies directly comparing the inhibitor sensitivity of NADK enzymes from L. monocytogenes and S. aureus. Its defined activity against both orthologs, under identical assay conditions, provides a controlled system for dissecting species-specific differences in enzyme inhibition and structure-activity relationships [1].

Chemical Biology Target Engagement and Pull-Down Assays

The presence of an alkyne handle makes LmNADK1-IN-1 a powerful tool for chemical biology applications. Researchers can utilize CuAAC click chemistry to conjugate the inhibitor to fluorescent reporters for cellular imaging of target localization, or to biotin tags for affinity purification and identification of LmNADK1-interacting protein partners [2].

Structure-Guided Medicinal Chemistry and Fragment-Based Drug Design

The availability of a high-resolution co-crystal structure (PDB: 8B47) with LmNADK1 makes LmNADK1-IN-1 an invaluable reference ligand for structure-based drug design campaigns. The structural data enables rational optimization of the macrocyclic scaffold, facilitates computational docking studies for virtual screening, and provides a robust framework for interpreting the binding modes of new chemical entities targeting the bacterial NADK active site [3].

Technical Documentation Hub

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